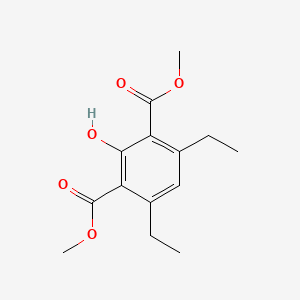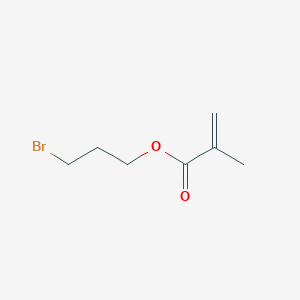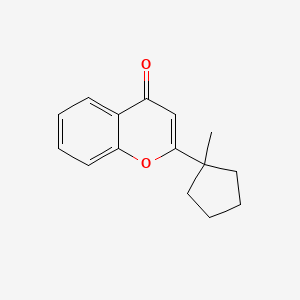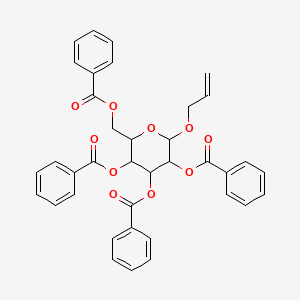![molecular formula C12H17NO2S B14127412 S-[(3,4-Dimethylphenyl)methyl]-L-cysteine CAS No. 41594-21-2](/img/structure/B14127412.png)
S-[(3,4-Dimethylphenyl)methyl]-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[(3,4-Dimethylphenyl)methyl]-L-cysteine: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cysteine moiety linked to a 3,4-dimethylphenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-[(3,4-Dimethylphenyl)methyl]-L-cysteine typically involves the reaction of L-cysteine with 3,4-dimethylbenzyl chloride under basic conditions. The reaction is carried out in an aqueous or organic solvent, such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-[(3,4-Dimethylphenyl)methyl]-L-cysteine can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-[(3,4-Dimethylphenyl)methyl]-L-cysteine is used as a building block in organic synthesis. It can be incorporated into more complex molecules for the development of new materials or pharmaceuticals.
Biology: In biological research, this compound can be used to study the role of cysteine derivatives in cellular processes. It may also serve as a probe to investigate protein interactions and enzyme activities.
Medicine: The compound has potential applications in drug development, particularly in designing molecules that can modulate biological pathways involving cysteine residues. It may also be explored for its antioxidant properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of S-[(3,4-Dimethylphenyl)methyl]-L-cysteine involves its interaction with biological molecules through its cysteine moiety. The sulfur atom in cysteine can form disulfide bonds with other cysteine residues, affecting protein structure and function. Additionally, the aromatic ring may participate in hydrophobic interactions and π-π stacking with other aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
- S-[(2,4-Dimethylphenyl)methyl]-L-cysteine
- S-[(3,5-Dimethylphenyl)methyl]-L-cysteine
- S-[(3,4-Dimethoxyphenyl)methyl]-L-cysteine
Comparison: S-[(3,4-Dimethylphenyl)methyl]-L-cysteine is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and interaction with biological targets. Compared to its analogs with different substituents or substitution patterns, it may exhibit distinct physical properties, such as solubility and stability, as well as unique biological activities.
Eigenschaften
CAS-Nummer |
41594-21-2 |
|---|---|
Molekularformel |
C12H17NO2S |
Molekulargewicht |
239.34 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[(3,4-dimethylphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H17NO2S/c1-8-3-4-10(5-9(8)2)6-16-7-11(13)12(14)15/h3-5,11H,6-7,13H2,1-2H3,(H,14,15)/t11-/m0/s1 |
InChI-Schlüssel |
DXEHXUVVPFCHGR-NSHDSACASA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)CSC[C@@H](C(=O)O)N)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)CSCC(C(=O)O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14127350.png)

![Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester](/img/structure/B14127374.png)
![1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]-](/img/structure/B14127378.png)

![2-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B14127396.png)
![2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan](/img/structure/B14127401.png)


![2,5,8,11,18,21,24,27,30,33,36-undecaoxatricyclo[35.4.0.012,17]hentetraconta-1(41),12,14,16,37,39-hexaene](/img/structure/B14127424.png)
![(Pentafluorophenyl)[4-(pyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B14127428.png)
![1-Chloro-4-[1-(4-chlorophenoxy)-2-(methanesulfonyl)ethyl]benzene](/img/structure/B14127431.png)
